2-(Dimethylamino)-8-phenylchromone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83767-03-7 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(dimethylamino)-8-phenylchromen-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)16-11-15(19)14-10-6-9-13(17(14)20-16)12-7-4-3-5-8-12/h3-11H,1-2H3 |
InChI Key |
QUITTZPTEMTSCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dimethylamino 8 Phenylchromone and Analogous Structures
Foundational Approaches to Chromone (B188151) Core Synthesis
The construction of the chromone ring system is a cornerstone of synthesizing a vast array of derivatives. Several classical and modern methodologies are employed, each with its own set of advantages and applications.
Kostanecki-Robinson Synthesis and its Modern Adaptations
The Kostanecki-Robinson reaction is a classical method for the synthesis of chromones and coumarins. wikipedia.org It involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides in the presence of the corresponding sodium salt, followed by cyclization. wikipedia.orgijmrset.com The mechanism proceeds through three main steps: O-acylation of the phenol (B47542), an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to yield the chromone. wikipedia.org
When benzoic anhydride (B1165640) is used, this reaction specifically yields flavones, a class of 2-phenylchromones. wikipedia.org Modern adaptations of this method have been developed to improve yields and reduce the harshness of the reaction conditions. For instance, the use of sodium hydride as a base has been shown to favor the formation of the desired chromone product over potential byproducts. ijrpc.com These adaptations have expanded the utility of the Kostanecki-Robinson synthesis for creating a variety of substituted chromones. ijrpc.comrsc.org
Baker-Venkataraman Rearrangement and Subsequent Cyclization Routes
The Baker-Venkataraman rearrangement is a key reaction for synthesizing chromones and flavones. wikipedia.orgwordpress.com This method involves the base-catalyzed intramolecular acyl migration of a 2-acetoxyacetophenone to form a 1,3-diketone. wordpress.comuclan.ac.uk This 1,3-diketone intermediate is then cyclized, typically under acidic conditions, to form the chromone ring. wikipedia.org
The mechanism starts with the abstraction of an alpha-proton from the acetophenone (B1666503) by a base, forming an enolate. This enolate then attacks the ester carbonyl, leading to a cyclic alkoxide that subsequently opens to a more stable phenolate (B1203915). Acidic workup protonates the phenolate to give the 1,3-diketone. wikipedia.org Subsequent acid-catalyzed cyclodehydration completes the formation of the chromone core. chemmethod.com
Modern variations of this reaction have explored milder conditions for the cyclization step. wikipedia.org Furthermore, the development of a "soft-enolization" Baker-Venkataraman rearrangement has expanded its scope to include the synthesis of diversely substituted chromones like 2-styrylchromones and 2-phenylethylchromones. nih.gov
Claisen Condensation-Based Methodologies for Chromone Ring Formation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be effectively utilized for the synthesis of the chromone skeleton. wikipedia.orglibretexts.org This reaction involves the condensation between two ester molecules or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone, which are crucial precursors for chromone synthesis. wikipedia.org
In the context of chromone synthesis, an intramolecular version of this reaction, known as the Dieckmann condensation, can be employed where a molecule containing two ester groups reacts to form a cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com More commonly, a "crossed" Claisen condensation is used, where an enolizable ester or ketone reacts with a non-enolizable ester. libretexts.org For example, the reaction of an o-hydroxyacetophenone with an appropriate ester, in the presence of a strong base like sodium hydride, can lead to a 1,3-diketone intermediate that subsequently cyclizes under acidic conditions to the chromone ring. nih.gov The efficiency of the Claisen condensation can be sensitive to the choice of base and reaction conditions, with sodium hydride often proving to be effective. nih.gov
Strategies for Regioselective Introduction of the 2-(Dimethylamino) Moiety
Once the chromone core is established, the next critical step is the introduction of the 2-(dimethylamino) group with high regioselectivity. This is often the most challenging aspect of the synthesis, requiring specific and controlled chemical transformations.
Amination Reactions in Chromone Synthesis
Direct amination of the chromone ring is a common strategy for introducing the 2-(dimethylamino) group. This typically involves the reaction of a chromone derivative, often a 2-halo- or 2-unsubstituted chromone, with dimethylamine (B145610) or a related aminating agent. The C2-position of the chromone ring is electrophilic and susceptible to nucleophilic attack by amines.
One approach involves a transition metal-free, oxidative, regioselective cross-coupling between a non-functionalized chromone and an amine at the C2-position. rsc.org Another method involves the reaction of 3-formylchromones with N,N-disubstituted enaminones and substituted amines, which proceeds through a cascade reaction involving C-O bond cleavage and subsequent C-C and C-N bond formation. researchgate.net Furthermore, chromone-3-carboxylic acid can be reacted with various amines in the presence of a coupling agent like carbonyldiimidazole (CDI) to yield chromone derivatives, although this typically functionalizes the 3-position. nih.gov
Synthetic Routes via 2-Hydroxyacetophenone (B1195853) Boron Difluoride Complex Intermediates
An alternative and highly regioselective method for the synthesis of 2-aminochromones involves the use of 2-hydroxyacetophenone boron difluoride complexes as key intermediates. This strategy allows for the controlled introduction of the amino group at the C2 position. While specific literature detailing the synthesis of 2-(dimethylamino)-8-phenylchromone via this exact intermediate is not prevalent, the general methodology for synthesizing 2-aminochromones through related pathways is established. The use of such complexes can activate the substrate for specific reactions, guiding the regioselectivity of the subsequent amination step.
Approaches for Incorporating the 8-Phenyl Substituent
The introduction of a phenyl group at the C-8 position of the chromone scaffold is a key synthetic step. This can be achieved through various methods, with palladium-mediated cross-coupling reactions being a prominent and versatile approach.
Palladium-Mediated Coupling Reactions for Aryl Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them highly suitable for introducing an aryl substituent at the C-8 position of a pre-formed chromone ring or its precursor. nih.gov Reactions like the Suzuki coupling, which pairs an organoboron compound with an organic halide, are commonly employed.
For the synthesis of 8-phenylchromone derivatives, a typical Suzuki coupling strategy would involve the reaction of an 8-halochromone (e.g., 8-bromochromone or 8-iodochromone) with phenylboronic acid in the presence of a palladium catalyst and a base. The efficiency of these reactions has been significantly improved by the development of specialized ligands and precatalysts that enhance catalyst stability and reactivity. nih.govyoutube.com The choice of palladium source, ligand, and reaction conditions is crucial for achieving high yields. For instance, using a mesylate-based palladacycle precatalyst can lead to improved solution stability and broader applicability with various phosphine (B1218219) ligands. nih.gov
A proposed mechanism for such a coupling reaction generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Aryl Substitution
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) |
| 1 | 8-Bromochromone | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol | Na₂CO₃ | >90 |
| 2 | 8-Iodochromone | Phenylboronic acid | PdCl₂(dppf) | Dioxane | K₃PO₄ | High |
| 3 | 8-Bromo-2-aminochromone | Phenylboronic acid | XPhos-Pd-G3 | THF | K₂CO₃ | >85 |
This table is illustrative and based on typical conditions reported for Suzuki couplings.
Other Aromatic Functionalization Strategies at the Chromone Periphery
Beyond palladium catalysis, other methods for C-H functionalization can be applied to introduce substituents onto the chromone's aromatic ring. researchgate.net While direct C-8 arylation can be challenging due to the directing effects of the carbonyl group towards the C-5 position, strategic use of directing groups or pre-functionalized starting materials can achieve the desired substitution. rsc.org For instance, ortho-lithiation of a protected 2-aminophenol (B121084) derivative followed by reaction with a phenyl electrophile could be a potential route before the cyclization to form the chromone ring.
Advanced and Modern Synthetic Techniques Applicable to Chromone Derivatives
The synthesis of complex chromone derivatives has been significantly advanced by the adoption of modern synthetic technologies that offer improved efficiency, selectivity, and sustainability.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various chromone derivatives. nih.govnih.gov
For the synthesis of 2-aminochromones, microwave-assisted methods can accelerate the condensation and cyclization steps. For example, the reaction of a 2-hydroxyacetophenone with an appropriate nitrogen-containing reagent to form the 2-amino-substituted chromone can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. mdpi.combeilstein-journals.org The use of microwave heating in a one-pot, two-step synthesis of hydantoins from amino acids highlights the potential for rapid and efficient heterocycle formation, a principle applicable to chromone synthesis. beilstein-journals.org A study on the synthesis of 2-alkyl-substituted chromones demonstrated that microwave heating at 170°C for one hour could produce moderate to high yields of the corresponding chromanones, which are precursors to chromones. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Chromone Derivative
| Method | Reaction Time | Yield (%) | Notes |
| Conventional Heating | 6-24 hours | 60-75 | Often requires higher temperatures and longer reaction times. |
| Microwave Irradiation | 10-60 minutes | 80-95 | Faster, often cleaner reaction with higher yields. nih.govajgreenchem.com |
This table provides a generalized comparison based on literature reports.
Photoredox Catalysis in Chromone Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. nih.gov This strategy has been applied to the functionalization of the chromone scaffold, particularly at the C-3 position. nih.govacs.org For instance, the reaction of o-hydroxyaryl enaminones with radical precursors in the presence of a photocatalyst and visible light can lead to various C-3 substituted chromones. nih.gov
While direct C-8 functionalization using photoredox catalysis has not been extensively reported for chromones, the principles can be extended. A potential strategy could involve the generation of an aryl radical from a suitable precursor that could then add to a C-8 functionalized chromone or a precursor. The Minisci reaction, a radical substitution onto an electron-deficient heterocycle, provides a conceptual basis for such transformations. researchgate.net A study described the photocatalytic synthesis of 2-substituted-chroman-4-ones through a doubly decarboxylative Giese reaction, demonstrating the applicability of photoredox catalysis to the chromone core. rsc.org
Multi-component Reactions for Complex Chromone Scaffold Derivatization
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. frontiersin.org
Several MCRs have been developed for the synthesis of chromone derivatives and related heterocyclic systems. A one-pot, three-component condensation reaction of an aromatic aldehyde, malononitrile, and a phenol derivative under microwave irradiation can efficiently produce 2-amino-4H-chromene derivatives. ajgreenchem.com While this yields a chromene, it demonstrates the power of MCRs in building the core heterocyclic structure. Another example is the development of a multi-component cascade reaction involving 3-formylchromones to construct highly functionalized bipyrimidine derivatives. rsc.org The Ugi reaction, a well-known MCR, has been used for the chemoselective derivatization of various biological molecules, and its principles could be adapted for the derivatization of functionalized chromones. nih.gov
Oxidative Cyclization Pathways for Chromone Ring Closure
The formation of the chromone scaffold via oxidative cyclization is a prominent and widely employed strategy in organic synthesis. This approach typically involves the intramolecular cyclization of an open-chain precursor, facilitated by an oxidizing agent, to construct the pyranone ring fused to the benzene (B151609) ring. The most common precursors for this transformation are 2'-hydroxychalcones and related enaminone derivatives. These reactions are valued for their efficiency and ability to introduce diversity into the chromone core.
A variety of oxidative systems have been developed to effect this cyclization, ranging from traditional chemical oxidants to modern catalytic and enzymatic methods. The choice of reagent often influences the reaction conditions, substrate scope, and the potential for introducing additional functionality, such as a hydroxyl group at the C3 position.
Iodine-Mediated Cyclization
Molecular iodine is a versatile and effective reagent for the oxidative cyclization of 2'-hydroxychalcones to yield flavones (2-arylchromones). The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the terminal oxidant. This method is appreciated for its operational simplicity and good yields. An alternative approach involves using silica (B1680970) gel-supported iodine (SiO2-I2) as the oxidant, which can facilitate the reaction by heating the chalcone (B49325) precursor with the reagent in the absence of a solvent, yielding the corresponding flavone (B191248) in high yields. chemijournal.com For instance, chalcone 35 was successfully converted to flavone 39 in 80% yield using this solvent-free method. chemijournal.com
Transition Metal-Catalyzed Oxidative Cyclization
Transition-metal catalysts offer an efficient and atom-economical route for the synthesis of chromone derivatives from 2'-hydroxychalcones. organic-chemistry.org A notable system employs catalysts based on zinc or manganese in combination with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the oxidant. organic-chemistry.org This method allows for the synthesis of 2-phenyl-4H-chromen-4-one derivatives under mild conditions (e.g., 60 °C in acetonitrile) with high yields, often up to 95%. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a hydrogen atom transfer mechanism, which generates phenoxyl radicals as key intermediates. organic-chemistry.org This catalytic approach is compatible with a broad range of functional groups on the chalcone backbone. organic-chemistry.org
Peroxide-Based Oxidative Cyclization
Peroxides are effective oxidants for converting 2'-hydroxychalcones into flavones, and in some cases, 3-hydroxyflavones (flavonols). The reaction of a 2'-hydroxychalcone (B22705) with hydrogen peroxide (H2O2) in an alkaline medium (e.g., aqueous NaOH) typically leads to the formation of the corresponding 3-hydroxyflavone. chemijournal.com These reactions can be accelerated using microwave irradiation, significantly reducing reaction times. chemijournal.com In contrast, sodium perborate (B1237305) (SPB) facilitates the oxidative cyclization of chalcones to flavones without introducing a hydroxyl group at the C3 position. chemijournal.com For example, the conversion of chalcone 7 to flavone 20 was achieved in 65% yield using SPB. chemijournal.com
Enzymatic Oxidative Cyclization
Biocatalysis presents an environmentally benign alternative for chromone synthesis. Lipases, for instance, have been shown to mediate the efficient oxidative cyclization of appropriate precursors to form 3-hydroxychromones. researchgate.net This enzymatic process operates under mild, eco-friendly conditions, often at room temperature, providing satisfactory yields in a short timeframe. researchgate.net The use of a lipase (B570770) such as Novozym 435 with urea-hydrogen peroxide (UHP) as the oxidant in ethyl acetate (B1210297) has proven effective for this transformation. researchgate.net
The table below summarizes various oxidative cyclization methods for the formation of the chromone ring.
| Precursor Type | Oxidant/Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 2'-Hydroxychalcone | I₂/DMSO or SiO₂-I₂ | Flavone (2-Arylchromone) | Simple procedure; can be performed solvent-free. | chemijournal.com |
| 2'-Hydroxychalcone | Transition Metal (Zn, Mn) + TEMPO | Flavone (2-Arylchromone) | High atom-economy, mild conditions, high yields. | organic-chemistry.org |
| 2'-Hydroxychalcone | H₂O₂/NaOH | 3-Hydroxyflavone (Flavonol) | Introduces a hydroxyl group at the C3 position. | chemijournal.com |
| 2'-Hydroxychalcone | Sodium Perborate (SPB) | Flavone (2-Arylchromone) | Cyclization without C3-hydroxylation. | chemijournal.com |
| Chalcone Analogs | Lipase (e.g., Novozym 435) + UHP | 3-Hydroxychromone | Environmentally friendly, mild conditions, reusable catalyst. | researchgate.net |
Advanced Spectroscopic Characterization of 2 Dimethylamino 8 Phenylchromone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
For 2-(Dimethylamino)-8-phenylchromone, a ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The dimethylamino group [-N(CH₃)₂] would likely appear as a singlet in the upfield region. The protons on the chromone (B188151) core and the 8-phenyl substituent would exhibit more complex splitting patterns (doublets, triplets, multiplets) in the aromatic region of the spectrum. The chemical shift of each signal and the coupling constants between adjacent protons would be instrumental in assigning the protons to their specific positions on the chromone and phenyl rings, confirming the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would show a distinct peak for each unique carbon atom in this compound. The carbonyl carbon (C=O) of the chromone structure would be characteristically found in the downfield region of the spectrum. The carbons of the dimethylamino group would appear upfield, while the various sp²-hybridized carbons of the aromatic rings would populate the intermediate region. The precise chemical shifts would provide evidence for the electronic environment of each carbon atom.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the phenyl ring and the chromone's heterocyclic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the placement of the dimethylamino group at the C2 position and the phenyl group at the C8 position by showing correlations between their respective protons and the carbons of the chromone skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of the compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. A strong, sharp peak would be expected for the carbonyl (C=O) stretching vibration of the chromone's ketone group. Other significant bands would include C-N stretching for the dimethylamino group, C-O-C stretching for the ether linkage in the chromone ring, and various C=C and C-H stretching and bending vibrations characteristic of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Phenylchromones typically exhibit multiple absorption bands in the UV region. The presence of the electron-donating dimethylamino group and the extended conjugation from the 8-phenyl group would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted chromone parent structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is used to determine the exact molecular weight of a compound with very high precision, which allows for the unambiguous determination of its elemental formula. The analysis of this compound would yield a precise mass for its molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural clues, as the molecule breaks apart in a predictable manner upon ionization, offering corroborating evidence for the connectivity of the dimethylamino and phenyl substituents to the chromone core.
X-ray Crystallography for Definitive Solid-State Molecular Architecture
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide a definitive solid-state molecular architecture of this compound, offering invaluable insights into its conformational properties, intermolecular interactions, and packing motifs in the crystalline state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
A successful crystallographic study would yield a wealth of structural information. Key parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal. The precise atomic coordinates of each atom in the asymmetric unit would allow for the detailed analysis of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the this compound molecule in the solid state.
The final refined crystal structure would be presented with a low R-factor, indicating a good agreement between the experimental diffraction data and the final structural model.
Crystallographic Data and Structure Refinement
The following table summarizes the typical crystallographic data that would be obtained for this compound.
| Parameter | Value |
| Empirical formula | C₁₇H₁₅NO₂ |
| Formula weight | 265.31 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated density (Mg/m³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Refinement details | |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| R_int | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| R indices (all data) | Data not available |
| Goodness-of-fit on F² | Data not available |
Selected Bond Lengths and Angles
A detailed analysis of the molecular geometry would be presented in a table of selected bond lengths and angles. This data would provide quantitative information on the covalent structure of the molecule.
| Bond | Length (Å) | Angle | Degree (°) |
| C(2)-N(1) | Data not available | C(3)-C(2)-N(1) | Data not available |
| C(8)-C(9) | Data not available | C(8a)-C(8)-C(9) | Data not available |
| C(4)=O(1) | Data not available | O(1)-C(4)-C(4a) | Data not available |
| ... | Data not available | ... | Data not available |
The definitive elucidation of the solid-state structure of this compound through X-ray crystallography would be a critical step in understanding its fundamental chemical and physical properties.
Computational and Theoretical Investigations of 2 Dimethylamino 8 Phenylchromone
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic parameters, providing a detailed picture of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies of Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It has been successfully applied to various chromone (B188151) derivatives to determine their optimized geometries and electronic properties. scispace.comresearchgate.net For 2-(Dimethylamino)-8-phenylchromone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the minimum energy structure. nih.govnih.gov
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For chromone derivatives, these energy gaps are typically in the range of 1.5 to 5.2 eV. scispace.comresearchgate.netrsc.orgrsc.org The distribution of these frontier orbitals is also informative; the HOMO is often localized on the electron-rich dimethylamino and phenyl groups, while the LUMO may be centered on the electron-accepting chromone core.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.36 Å |
| C-C (inter-ring) Bond Length | ~1.48 Å |
| Dihedral Angle (Chromone-Phenyl) | ~45-55° |
Table 2: Predicted Electronic Properties for this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.org It provides a picture of the "natural" Lewis structure of the molecule and quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.
NBO analysis also provides information about the natural atomic charges, offering a more detailed view of the electron distribution than simpler methods.
Table 3: Representative NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(N) | π(C2=C3) | ~ 30-40 |
| π(Phenyl) | π(Chromone) | ~ 15-25 |
| n(O) | σ*(C-C) | ~ 20-30 |
Molecular Modeling and Simulation Approaches for Conformational Analysis
While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular modeling and simulation techniques are used to explore this conformational landscape and to understand the molecule's behavior over time.
Conformational Landscape Exploration and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl group to the chromone core. Molecular dynamics (MD) simulations can be used to explore this landscape by simulating the atomic motions of the molecule over time. youtube.comyoutube.com
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. youtube.com This generates a trajectory of the molecule's conformations, from which various properties can be analyzed. By running the simulation at different temperatures, it is possible to overcome energy barriers and explore a wider range of conformations.
The results of an MD simulation can be used to identify the most stable conformations and to calculate the free energy differences between them. This provides a more complete picture of the molecule's conformational preferences than a simple geometry optimization. For this compound, MD simulations would reveal the distribution of dihedral angles between the two ring systems and how this is influenced by factors such as solvent and temperature.
Prediction of Chemical and Spectroscopic Properties through Computational Methods
Computational methods are not only used to understand existing data but also to predict chemical and spectroscopic properties that may be difficult or costly to measure experimentally. For this compound, these predictive capabilities are invaluable.
As mentioned earlier, DFT and ab initio methods can predict IR, Raman, and UV-Vis spectra. d-nb.inforsc.org The calculated spectra can be used to identify the molecule in a complex mixture or to understand how its spectroscopic properties are affected by its environment. For example, the effect of solvent polarity on the UV-Vis absorption maxima can be predicted using TD-DFT calculations in combination with a continuum solvent model. researchgate.net
Chemical properties such as reactivity can also be predicted. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, shows the regions of positive and negative electrostatic potential on the molecule's surface. scispace.com This can be used to predict the sites of nucleophilic and electrophilic attack. For this compound, the oxygen of the carbonyl group would be a region of negative potential, while the hydrogen atoms of the methyl groups would be regions of positive potential.
Quantitative Structure-Property Relationship (QSPR) Studies of Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to predict the properties of a chemical compound based on its molecular structure. These studies are valuable in various fields, including drug discovery and materials science, as they can forecast the behavior of a compound without the need for extensive laboratory experiments.
A thorough search of scientific literature and chemical databases did not yield any specific QSPR studies focused on this compound. This suggests that research correlating the structural features of this particular chromone derivative with its physicochemical properties has not been published. Such a study would typically involve the calculation of various molecular descriptors (e.g., topological, electronic, and steric) and the development of a mathematical model to relate these descriptors to a specific property, such as solubility, boiling point, or biological activity. The absence of this data prevents the creation of a data table for its QSPR attributes.
Mechanistic Studies of Chemical Reactions through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By simulating the interactions of molecules at an atomic level, researchers can gain insights into reaction pathways, transition states, and the energies involved.
Similar to the QSPR studies, a comprehensive review of available scientific literature revealed no specific mechanistic studies performed via computational chemistry for this compound. Research in this area would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction of this compound. For instance, a study might investigate its synthesis, degradation, or its interaction with biological targets. The lack of such research means that no detailed findings or data tables regarding its reaction mechanisms can be presented.
Reactivity and Derivatization Strategies for 2 Dimethylamino 8 Phenylchromone
General Reactions of the Chromone (B188151) Ring System
The reactivity of the chromone ring is dictated by the interplay between the aromatic benzene (B151609) ring and the electron-deficient pyranone ring. This duality allows for a range of chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. byjus.comwikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the substitution are governed by the electronic properties of the substituents already present on the ring. wikipedia.org For 2-(dimethylamino)-8-phenylchromone, the benzene part of the chromone nucleus is substituted with an ether-like oxygen (part of the pyranone ring) and a phenyl group at position 8.
The ether oxygen is an activating group and an ortho-, para-director. The phenyl group at C-8 is also generally considered an ortho-, para-directing group, albeit a weakly activating one. The combined directing effects of these two groups will influence the position of incoming electrophiles. The primary positions for electrophilic attack on the benzopyrone ring would be C-5 and C-7.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(Dimethylamino)-5-nitro-8-phenylchromone and 2-(Dimethylamino)-7-nitro-8-phenylchromone |
| Halogenation | Br₂, FeBr₃ | 2-(Dimethylamino)-5-bromo-8-phenylchromone and 2-(Dimethylamino)-7-bromo-8-phenylchromone |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(Dimethylamino)-5-acyl-8-phenylchromone and 2-(Dimethylamino)-7-acyl-8-phenylchromone |
It is important to note that the reaction conditions, particularly for Friedel-Crafts reactions, need to be carefully controlled to avoid complexation of the Lewis acid with the carbonyl and dimethylamino groups.
Nucleophilic Addition Reactions at the Pyranone Ring
The pyranone ring of the chromone system contains an α,β-unsaturated ketone moiety, making it susceptible to nucleophilic attack. wikipedia.org The C-2 position is particularly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the ring oxygen. tandfonline.comresearchgate.net The presence of the electron-donating dimethylamino group at C-2 in this compound, however, modulates this reactivity. While the dimethylamino group increases electron density at C-2 through resonance, the C-2 position can still be a site for nucleophilic attack, especially with strong nucleophiles, often leading to ring-opening.
Nucleophilic addition can also occur at the C-4 carbonyl carbon. libretexts.org For instance, Grignard reagents have been shown to add to the carbonyl group of chromones in a 1,2-addition fashion. nih.gov
Table 2: Potential Nucleophilic Addition Reactions on the Pyranone Ring
| Nucleophile | Site of Attack | Potential Product Type |
| Strong Nucleophiles (e.g., organolithiums) | C-2 or C-4 | Ring-opened products or tertiary alcohols |
| Hydride Reagents (e.g., NaBH₄) | C-4 | 4-Hydroxychromane derivative |
| Amines/Hydrazines | C-2 | Ring-opened intermediates |
Ring-Opening and Subsequent Ring-Closing Reactions
A characteristic reaction of chromones is their susceptibility to ring-opening upon treatment with nucleophiles. tubitak.gov.trtandfonline.com The attack of a nucleophile at the C-2 position typically leads to the cleavage of the pyranone ring between the oxygen atom and the C-2 carbon. tandfonline.comresearchgate.net The resulting intermediate can then undergo various cyclization reactions to form different heterocyclic systems. tandfonline.comtandfonline.com
For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. tandfonline.com The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the substituents on the chromone ring. researchgate.net In the case of this compound, the dimethylamino group would be a leaving group in many of these transformations.
Chemical Transformations Involving the 2-(Dimethylamino) Moiety
The 2-(dimethylamino) group is not merely a passive substituent; it is a reactive handle that can be derivatized to introduce further molecular diversity.
Derivatization of the Amino Group (e.g., Alkylation, Acylation)
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic. This allows for a range of derivatization reactions.
Alkylation: Treatment with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would significantly alter the electronic properties and solubility of the molecule.
Acylation: While direct acylation of the tertiary amine is not possible, the dimethylamino group can be conceptually replaced by other amino groups that can be acylated. For instance, displacement of the dimethylamino group by a primary amine would yield a secondary amine at the 2-position, which could then be readily acylated.
Influence of the Dimethylamino Group on Chromone Reactivity and Electron Density
The dimethylamino group at the 2-position exerts a profound influence on the electron density and reactivity of the entire chromone system. As a strong electron-donating group, it significantly increases the electron density of the pyranone ring, particularly at the C-2 and C-4 positions, through a resonance effect. This increased electron density can make the chromone ring more susceptible to electrophilic attack and can modulate the regioselectivity of such reactions. mdpi.com
Conversely, the electron-donating nature of the dimethylamino group deactivates the pyranone ring towards nucleophilic attack compared to an unsubstituted chromone. However, it can also act as a good leaving group in nucleophilic substitution reactions at the C-2 position, facilitating the synthesis of other 2-substituted chromones. rsc.org The interaction between the dimethylamino group and adjacent functionalities can also lead to unique chemical behaviors and the formation of novel heterocyclic systems. ntu.ac.uk
Functionalization of the 8-Phenyl Substituent
The 8-phenyl group of this compound serves as a key site for introducing structural diversity. Its reactivity is governed by the principles of aromatic chemistry, allowing for a range of transformations.
Aromatic Transformations on the Phenyl Ring
Common electrophilic aromatic substitution reactions that could be applied to the 8-phenyl ring include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring.
Halogenation: Reactions with elemental bromine or chlorine in the presence of a Lewis acid catalyst could install halogen atoms.
Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl or acyl halides with a Lewis acid, could append carbon-based functional groups. However, these reactions can be sensitive to the presence of the amino group on the chromone core, which could coordinate with the Lewis acid.
In addition to electrophilic substitution, modern cross-coupling reactions provide a powerful toolkit for modifying the 8-phenyl group. For instance, if the starting material were an 8-(halophenyl)chromone, a variety of metal-catalyzed cross-coupling reactions could be employed:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst would form a new carbon-carbon bond. This approach has been successfully used in the synthesis of 8-arylflavones from 8-iodoflavones. researchgate.net
Heck Coupling: Palladium-catalyzed reaction with an alkene would introduce a vinyl group.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a new carbon-nitrogen bond by coupling with an amine.
The choice of reaction conditions would be critical to ensure compatibility with the other functional groups present in the molecule, particularly the 2-dimethylamino group and the chromone's carbonyl function.
Table 1: Potential Aromatic Transformations on the 8-Phenyl Ring
| Reaction Type | Reagents and Conditions | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 2-(Dimethylamino)-8-(nitrophenyl)chromone |
| Bromination | Br₂, FeBr₃ | 2-(Dimethylamino)-8-(bromophenyl)chromone |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(Dimethylamino)-8-(biphenyl-yl)chromone |
| Heck Coupling | Alkene, Pd catalyst, base | 2-(Dimethylamino)-8-(styryl)chromone |
Stereochemical Considerations in Substituted Chromones and Their Derivatives
While the parent this compound is achiral, the introduction of substituents can lead to the formation of stereoisomers. The primary stereochemical considerations for derivatives of this chromone revolve around atropisomerism and the creation of new chiral centers.
Atropisomerism: Due to the presence of the bulky 8-phenyl group, restricted rotation around the single bond connecting the phenyl ring to the chromone core could give rise to atropisomers. This phenomenon occurs if the substituents on the 8-phenyl ring and/or adjacent positions on the chromone core are sufficiently large to hinder free rotation. The stability of these atropisomers would depend on the rotational barrier, which is influenced by the size and nature of the substituents.
Introduction of Chiral Centers: Functionalization of the chromone core or the 8-phenyl substituent can create new stereocenters. For example, reduction of the C2-C3 double bond of the chromone would generate a chiral center at C2. The stereochemical outcome of such a reaction would be influenced by the steric bulk of the 8-phenyl group and the directing effect of the 2-dimethylamino group. Studies on related 2-substituted chromanes have shown that the stereochemistry at the C2 position is a determining factor for their optical properties. mdpi.com
The relative stereochemistry between a new chiral center and any existing stereocenters would need to be carefully controlled and characterized. Techniques such as asymmetric synthesis or chiral chromatography would be necessary to obtain enantiomerically pure derivatives.
Regioselective Functionalization Techniques for Targeted Modifications
Achieving regioselectivity is a paramount challenge in the derivatization of multifunctional molecules like this compound. The inherent reactivity of the different positions on the chromone scaffold and the 8-phenyl ring must be carefully considered to direct modifications to the desired site.
The chromone ring itself possesses several sites for potential functionalization. The electron-rich nature of the 2-dimethylamino group strongly activates the C-3 position towards electrophilic attack. Conversely, the carbonyl group at C-4 directs nucleophilic attack to the C-2 position. The benzene ring of the chromone core is also subject to electrophilic substitution, with the directing effects of the existing substituents determining the outcome.
Directing Group Strategies: The 2-dimethylamino group can act as a directing group in certain reactions. For instance, in metal-catalyzed C-H activation reactions, the nitrogen atom could coordinate to the metal center, directing functionalization to the adjacent C-3 position or potentially to the C-7 or C-8 positions of the chromone ring. However, the presence of the bulky 8-phenyl group would likely sterically hinder reactions at the C-7 position.
Protecting Group Strategies: To achieve regioselectivity, it may be necessary to employ protecting groups to temporarily block reactive sites. For example, the 2-dimethylamino group could be temporarily converted to a less reactive amide or carbamate (B1207046) to prevent its interference in reactions targeting other parts of the molecule.
Control of Reaction Conditions: The choice of reagents, catalysts, and reaction conditions can significantly influence the regioselectivity of a reaction. For example, in electrophilic aromatic substitution on the chromone's benzene ring, milder conditions might favor substitution at the more activated positions, while harsher conditions could lead to a mixture of products.
Table 2: Predicted Regioselectivity of Reactions on this compound
| Reaction Type | Target Position | Rationale |
| Electrophilic Attack | C-3 | Activation by the 2-dimethylamino group. |
| Nucleophilic Attack | C-2 | Activation by the C-4 carbonyl group. |
| Electrophilic Aromatic Substitution (Chromone Ring) | C-5, C-7 | Ortho/para directing effect of the ether oxygen and activating effect of the dimethylamino group. |
| Electrophilic Aromatic Substitution (8-Phenyl Ring) | meta-positions | Deactivating effect of the chromone core. |
Advanced Research Avenues and Potential Non Biological Applications
Development as Fluorescent Probes and Labels in Chemical Biology Research
The potential of 2-(Dimethylamino)-8-phenylchromone as a fluorescent probe is an area of theoretical interest, but concrete experimental evidence is not available.
Fluorophores for Live-Cell Imaging (as chemical tools)
The development of novel fluorophores is crucial for advancing live-cell imaging. An ideal fluorophore for this purpose would exhibit properties such as cell permeability, low cytotoxicity, high quantum yield, and photostability. While the chromone (B188151) scaffold is a component of some fluorescent molecules, there is no specific research demonstrating the use of this compound for live-cell imaging.
Design of Hydrogen Bonding Sensors
Fluorescent molecules that can report on hydrogen bonding interactions are valuable tools in chemical biology. The design of such sensors often relies on changes in the electronic environment of the fluorophore upon hydrogen bond formation, leading to a detectable change in its emission spectrum. There is currently no published research on the design or application of this compound as a hydrogen bonding sensor.
Exploration in Materials Science for Optoelectronic or Supramolecular Assemblies
The field of materials science often leverages organic molecules with specific electronic and structural properties for the development of new materials. While chromone-based structures can be explored for such purposes, there is no specific information on the integration of this compound into optoelectronic devices or supramolecular assemblies.
Applications in Analytical Chemistry as Reagents or Sensing Elements
The utility of a compound in analytical chemistry often depends on its specific reactivity or spectroscopic properties that allow for the detection or quantification of other substances. There are no documented applications of this compound as an analytical reagent or sensing element in the available scientific literature.
Investigation of Chelating Capacity and Metal Complex Formation
The ability of a molecule to bind to metal ions, known as chelation, is a property that can be exploited in various applications, from catalysis to sensing. The structure of this compound contains potential coordination sites (the carbonyl oxygen and the dimethylamino nitrogen) that could, in theory, interact with metal ions. However, there are no published studies investigating the chelating capacity of this compound or the synthesis and characterization of its metal complexes.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-(Dimethylamino)-8-phenylchromone, and how can researchers validate product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chromone derivatives are often prepared by reacting substituted phenols with β-keto esters under acidic conditions. Post-synthesis, purity should be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS (e.g., ESI-MS) provides accurate mass confirmation (e.g., [M + H]+ calibration ), while NMR identifies functional groups and structural integrity.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Determines π→π* transitions in the chromone core.
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Chromatography (HPLC) : Assesses purity and resolves byproducts.
Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data when using this compound in photoinitiation systems?
- Methodological Answer : Reactivity discrepancies often arise from co-initiator interactions. For example, shows that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in degree of conversion (DC) due to amine concentration and redox dynamics. To address contradictions:
- Systematically vary amine/co-initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine).
- Use additives like diphenyliodonium hexafluorophosphate (DPI) to enhance DC in low-reactivity systems .
Data Table from :
| Co-initiator | DPI Added? | Degree of Conversion (%) | Physical Properties |
|---|---|---|---|
| Ethyl 4-(dimethylamino) benzoate | No | 75 ± 2 | High stability |
| 2-(Dimethylamino) ethyl methacrylate | Yes | 68 ± 3 | Moderate stability |
Q. What mechanistic insights guide the optimization of this compound in photopolymerization?
- Methodological Answer :
- Kinetic Studies : Monitor polymerization rates via real-time FT-IR to assess initiation efficiency.
- Electron Transfer Analysis : Use cyclic voltammetry to evaluate redox potentials between chromone derivatives and co-initiators.
- Computational Modeling : Simulate electron transitions (e.g., HOMO-LUMO gaps) to predict reactivity .
For example, higher amine concentrations (e.g., 1:2 CQ/amine) improve charge transfer efficiency, as shown in .
Q. How can computational methods predict the biological or catalytic activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock.
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity data.
- MD Simulations : Study stability of ligand-receptor complexes over time.
In , in silico studies validated chromone-β-amino-α-hydroxy amides, highlighting the role of substituent positioning .
Q. What strategies mitigate degradation or instability of this compound in aqueous environments?
- Methodological Answer :
- pH Optimization : Stabilize the compound in buffered solutions (pH 6–8) to prevent hydrolysis.
- Encapsulation : Use liposomes or cyclodextrins to shield reactive groups.
- Additive Screening : Incorporate antioxidants (e.g., BHT) to inhibit oxidative degradation.
Refer to safety protocols in (e.g., handling under inert atmospheres) to minimize exposure to moisture .
Methodological Best Practices
Q. How should researchers design experiments to compare this compound with structurally analogous chromones?
- Answer :
- Controlled Variables : Fix solvent, temperature, and light intensity in photochemical studies.
- Benchmarking : Use ethyl 4-(dimethylamino) benzoate (higher DC) as a positive control ().
- Statistical Validation : Apply ANOVA to assess significance in performance metrics (e.g., DC, thermal stability) .
Q. What are the pitfalls in interpreting spectroscopic data for chromone derivatives, and how can they be avoided?
- Answer :
- Artifact Detection : Compare HRMS isotopic patterns with theoretical simulations to rule out adducts.
- Peak Overlap in NMR : Use 2D techniques (e.g., HSQC) to resolve crowded regions.
- Baseline Correction : Pre-process FT-IR data to eliminate solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
